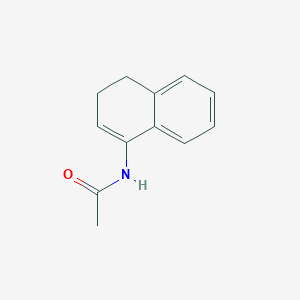

N-(3,4-dihydronaphthalen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

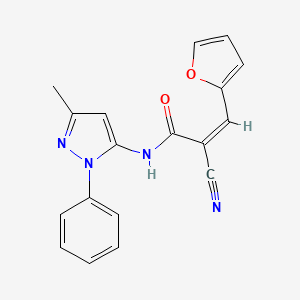

Molecular Structure Analysis

The molecular structure of “N-(3,4-dihydronaphthalen-1-yl)acetamide” is not directly provided in the search results. There are references to the structures of related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dihydronaphthalen-1-yl)acetamide” are not directly provided in the search results. There are references to the properties of related compounds .Wissenschaftliche Forschungsanwendungen

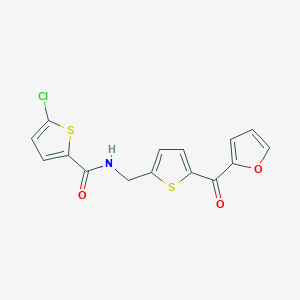

Synthesis and Chemical Properties

Enamide Synthesis : N-(3,4-dihydronaphthalen-1-yl)acetamide is used in the synthesis of enamides from ketones, showcasing its potential in organic synthesis and chemical transformations (Zhao et al., 2011).

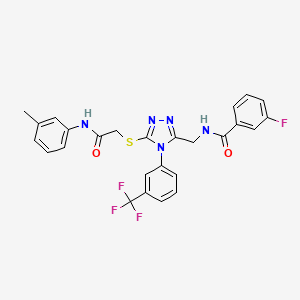

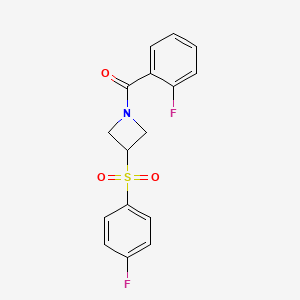

Molecular Structure Analysis : Studies on derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide have contributed to the understanding of molecular structures, including insights into hydrogen bonding, stacking, and halogen bonding (Gouda et al., 2022).

Halogenated Derivatives Synthesis : Research includes the development of methods for creating halogenated derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide, demonstrating its versatility in organic chemistry (Nguyen et al., 2003).

Catalysis and Chemical Reactions

Catalytic Hydrogenation : The compound plays a role in the rhodium-catalyzed asymmetric hydrogenation of olefins, indicating its utility in catalysis and stereoselective synthesis (Pignataro et al., 2012).

Cycloaddition Reactions : It's involved in efficient cycloaddition reactions of vinylarenes with electron-deficient alkynes, highlighting its role in facilitating complex chemical reactions (Jiang et al., 2007).

Biological and Medicinal Applications

Antiproliferative Activities : Certain derivatives of N-(3,4-dihydronaphthalen-1-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, signifying its potential in medicinal chemistry (Chen et al., 2013).

Antibacterial and Antifungal Activities : Imidazole-based 1,4-naphthoquinone derivatives, including precursors of N-(3,4-dihydronaphthalen-1-yl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities (Choudhari et al., 2020).

Polyketide Derivatives : Polyketides with different post-modifications, including derivatives related to N-(3,4-dihydronaphthalen-1-yl)acetamide, have been isolated from desert endophytic fungus, indicating its relevance in natural product research (Li et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dihydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEKWMRJFDEYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

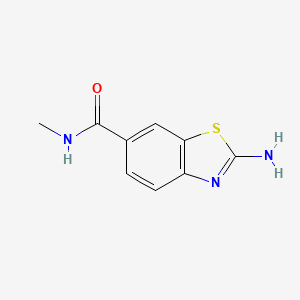

CC(=O)NC1=CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydronaphthalen-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)